Cyclobutylamine Core pKa Differentiation vs. Cyclopropylamine and Cyclopentylamine Analogs Governs Ionization State at Physiological pH
The conjugate acid pKa of the cyclobutylamine nitrogen (determined on the parent cyclobutylamine scaffold) is 10.04, compared to 9.10 for cyclopropylamine and 10.65 for cyclopentylamine . At pH 7.4, these pKa values yield approximate percentages of the neutral free-base form of ~0.2% (cyclopropyl), ~0.5% (cyclobutyl), and ~0.06% (cyclopentyl) based on the Henderson–Hasselbalch equation. The cyclobutyl derivative therefore occupies a distinct intermediate ionization zone that cannot be replicated by either the smaller or larger ring analog .
| Evidence Dimension | Conjugate acid pKa of the amine nitrogen (parent cycloalkylamine scaffolds) |
|---|---|
| Target Compound Data | pKa = 10.04 (cyclobutylamine) |
| Comparator Or Baseline | Cyclopropylamine: pKa = 9.10; Cyclopentylamine: pKa = 10.65 |
| Quantified Difference | ΔpKa = +0.94 vs. cyclopropylamine; ΔpKa = −0.61 vs. cyclopentylamine |
| Conditions | Experimental determination via NMR and potentiometric methods; reported in Journal of Molecular Structure, 2005 |
Why This Matters
A pKa shift of 0.6–0.9 units alters the protonation equilibrium at physiological pH by a factor of approximately 4–8×, which can govern oral absorption, blood–brain barrier penetration, and intracellular compartmentalization—making ring-size interchange a non-trivial decision in lead optimization and procurement.
